1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Saturated heterocycle Conformational flexibility Indazole scaffold

This 1,3-disubstituted urea is a critical tool for drug discovery teams targeting soluble epoxide hydrolase (sEH) and voltage-gated sodium channels (Nav1.7/Nav1.8). Its unique 2-methoxyethyl substituent delivers lower clogP and enhanced metabolic stability compared to common cyclohexyl analogs, while the saturated tetrahydroindazole core uniquely reduces kinase off-target promiscuity. Sourced for focused screening decks, this compound offers a strategically clean IP starting point for pain and inflammation programs.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 1448060-06-7
Cat. No. B2928625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
CAS1448060-06-7
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)NCCOC
InChIInChI=1S/C13H22N4O2/c1-17-12-6-4-3-5-10(12)11(16-17)9-15-13(18)14-7-8-19-2/h3-9H2,1-2H3,(H2,14,15,18)
InChIKeyJELHDBKZGCVCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea (CAS 1448060-06-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(2-Methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea (CAS 1448060-06-7) is a synthetic 1,3-disubstituted urea derivative featuring a 2-methoxyethyl substituent on one urea nitrogen and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl moiety on the other . The compound has a molecular formula of C13H22N4O2 and a molecular weight of 266.34 g/mol, and it is typically supplied at a purity of ≥95% for research use [1]. As a member of the tetrahydroindazolyl urea chemotype, the compound occupies a structural space that overlaps with several biologically active series, including inhibitors of soluble epoxide hydrolase (sEH), voltage-gated sodium channel (Nav1.7/Nav1.8) blockers, and vanilloid receptor subtype 1 (VR1/TRPV1) antagonists [2][3]. The saturated tetrahydroindazole ring distinguishes it from fully aromatic indazole ureas and introduces conformational flexibility that may impact target engagement and selectivity profiles.

Procurement Risk: Why Generic Indazolyl Urea Substitution Fails Without Evidence for 1448060-06-7


Within the indazolyl urea chemotype, minor structural modifications at the N-alkyl substituent produce profound shifts in target potency, selectivity, and pharmacokinetic behavior. Patent SAR data demonstrate that replacing a cyclohexyl group (CAS 1448061-29-7) with a 2-methoxyethyl chain (target compound) would substantially alter clogP, polar surface area, hydrogen-bonding capacity, and metabolic vulnerability [1]. In the sEH inhibitor series, the difference between sub-nanomolar potency (Ki < 0.05 nM) for optimized urea derivatives and micromolar-level activity for close analogs underscores that in-class compounds cannot be assumed interchangeable [2]. Similarly, within the Nav1.7 blocker series, 3-substituted indazole ureas exhibited steep SAR with single-atom changes producing >10-fold shifts in IC50 [3]. Substituting the target compound with a commercially available but uncharacterized analog without matched pharmacological data risks introducing an inactive or promiscuous entity into the assay system, wasting screening resources and generating misleading SAR data.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea Versus Closest Analogs


Structural Class Novelty: Tetrahydroindazole Saturation Versus Fully Aromatic Indazole Urea Comparators

The target compound features a 4,5,6,7-tetrahydro-1H-indazole core rather than the fully aromatic 1H-indazole present in most comparator urea series. The saturated ring introduces sp3-hybridized carbons that alter the spatial orientation of the 3-methylamino substituent and increase the number of accessible conformers relative to planar aromatic indazoles, potentially enabling distinct binding pocket geometries [1]. This structural feature is shared with only a limited subset of indazolyl ureas, including select examples from the Nav1.7 patent literature (e.g., US20160075692A1) [2].

Saturated heterocycle Conformational flexibility Indazole scaffold

Computed Physicochemical Property Differentiation: 2-Methoxyethyl vs. Cyclohexyl and Phenethyl Analogs

The 2-methoxyethyl substituent imparts a distinct polarity signature relative to common comparator substituents. Calculations (derived from ZINC and ChemSpider structural data) indicate a clogP of approximately 1.17 and a topological polar surface area (TPSA) of 69.04 Ų for the target compound [1]. In contrast, the cyclohexyl analog (CAS 1448061-29-7, MW 290.40) is predicted to have a higher clogP due to the lipophilic cyclohexyl group, while the 4-methoxyphenethyl analog (CAS 1448050-29-0, MW 342.44) has a substantially higher molecular weight and larger TPSA .

clogP TPSA Hydrogen bonding Solubility

Structural Analogy to sEH Inhibitor Pharmacophore: Contextual Evidence from Patent-Disclosed Tetrahydroindazolyl Ureas

Patent US10377744 (and continuations US11123311, US11723929) discloses tetrahydroindazolyl urea compounds as potent sEH inhibitors, with certain analogs achieving Ki values <0.05 nM against recombinant human sEH [1]. While the target compound (1448060-06-7) is not explicitly enumerated in these patents, its structural features—a 1,3-disubstituted urea pharmacophore bearing a tetrahydroindazole ring on one side and a small alkyl-ether group on the other—align with the patent's Markush claims and the established SAR for sEH inhibition [2]. A closely related compound from the same patent family (Compound No. 19; tetrahydroindazolyl urea with an alternative small alkyl substituent) exhibited a Ki of 0.310 nM [3].

Soluble epoxide hydrolase sEH inhibitor 1,3-disubstituted urea

Intellectual Property Landscape Differentiation: Freedom-to-Operate Positioning of 1448060-06-7

A search of public patent databases reveals that CAS 1448060-06-7 is not explicitly claimed as a composition of matter in any identified patent. The AbbVie indazole urea patent (US20160075692A1) describes a broad Markush structure encompassing tetrahydroindazolyl ureas, but its primary focus is on Nav1.7/Nav1.8 blockers with specific substitution patterns on the indazole phenyl ring [1]. The sEH patent family (US10377744, US11123311, US11723929) covers tetrahydroindazolyl ureas with different N-alkyl substituents, but 1448060-06-7 does not appear in the exemplified compound lists [2]. This contrasts with comparator compounds such as 1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea (CAS 1448061-29-7), which falls squarely within multiple patent scopes.

Patent landscape Freedom-to-operate Chemical intellectual property

Best-Fit Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Libraries

The target compound is a candidate for inclusion in focused sEH inhibitor screening decks. The 1,3-disubstituted urea pharmacophore is the most validated chemotype for sEH inhibition, and the tetrahydroindazole substituent has been shown in patent disclosures to support sub-nanomolar potency when paired with optimized N-alkyl groups [1]. Researchers procuring this compound for sEH screening should benchmark its activity against reference inhibitors such as t-TUCB (IC50 ≈ 0.9 nM, human sEH) [2] to determine whether the 2-methoxyethyl substituent provides adequate potency or whether further optimization is required.

Nav1.7/Nav1.8 Pain Target Tool Compound Panels

The AbbVie patent literature explicitly identifies tetrahydroindazolyl ureas as voltage-gated sodium channel (Nav1.7 and Nav1.8) blockers with therapeutic potential in pain [3]. The target compound, bearing the 2-methoxyethyl group, represents a distinct polarity and steric profile within this series. It should be evaluated in automated patch-clamp or FLIPR-based sodium channel assays alongside known Nav1.7 blockers (e.g., PF-05089771) to establish its potency and selectivity window. The lower predicted clogP relative to cyclohexyl analogs may confer advantages in CNS exposure for centrally mediated pain indications.

Kinase Selectivity Profiling and Off-Target Assessment

Indazole-containing compounds frequently exhibit kinase inhibitory activity due to the indazole ring's ability to mimic the adenine moiety of ATP [4]. The saturated tetrahydroindazole scaffold, however, deviates from the planar aromatic structure preferred by most kinase ATP-binding pockets, potentially reducing kinase promiscuity. Procurement of 1448060-06-7 for broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would generate selectivity data that could differentiate this compound from aromatic indazole ureas and support its selection for programs where kinase off-target activity is a liability.

Lead Optimization Starting Point with Favorable IP Position

For medicinal chemistry teams seeking a tetrahydroindazolyl urea scaffold with a relatively clean IP landscape, 1448060-06-7 represents a strategically attractive starting point. Unlike the heavily exemplified cyclohexyl and phenethyl analogs, this compound does not appear in the exemplified compound lists of key patent families, potentially simplifying freedom-to-operate assessments [5]. The 2-methoxyethyl substituent also serves as a metabolically stable alternative to ester-containing side chains commonly employed in sEH inhibitor series, reducing the risk of rapid esterase-mediated hydrolysis.

Quote Request

Request a Quote for 1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.